Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate
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Overview
Description
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate is an organic compound with the molecular formula C15H23NO5 and a molecular weight of 297.351 g/mol . This compound is known for its unique structure, which includes a cyano group, a dimethyl-substituted oxobutyl group, and a butanedioate ester moiety. It is primarily used in industrial applications and scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate typically involves the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . This reaction yields the desired compound through the formation of a carbon-carbon bond between the reactants.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds, including heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with various biomolecules. Its cyano group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The ester groups can also be hydrolyzed to release active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-cyano-3-oxosuccinate: Similar structure with a cyano and oxo group but different substitution pattern.
Diethyl 2-cyano-2,3-dimethylsuccinate: Contains a cyano group and dimethyl substitution but lacks the oxobutyl group.
Uniqueness
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62920-59-6 |
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Molecular Formula |
C15H23NO5 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate |
InChI |
InChI=1S/C15H23NO5/c1-6-20-12(18)9-15(10-16,13(19)21-7-2)8-11(17)14(3,4)5/h6-9H2,1-5H3 |
InChI Key |
HOZZCMBPIQJGJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)C(C)(C)C)(C#N)C(=O)OCC |
Origin of Product |
United States |
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